Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester can be compared with similar compounds such as:
Methyl 3-trifluoromethylbenzoate: Similar structure but lacks the amino group.
Benzoic acid, 3-methyl-, methyl ester: Similar ester group but different substituents on the phenyl ring.
2-(Trifluoromethyl)benzoic acid: Similar trifluoromethyl group but different functional groups . The presence of the amino group and the trifluoromethyl group in this compound makes it unique and valuable for specific applications.
Eigenschaften
CAS-Nummer |
22121-45-5 |
---|---|
Molekularformel |
C16H14F3NO2 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
methyl 2-[N-methyl-3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C16H14F3NO2/c1-20(12-7-5-6-11(10-12)16(17,18)19)14-9-4-3-8-13(14)15(21)22-2/h3-10H,1-2H3 |
InChI-Schlüssel |
IUEFNNILZKSULD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.